HP-DO3A(3-) is a chelating agent derived from 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (DOTA) and is characterized by the presence of a hydroxypropyl group. This compound is particularly notable for its ability to form stable complexes with various metal ions, including gadolinium(III), making it valuable in medical imaging applications, particularly magnetic resonance imaging (MRI).
HP-DO3A(3-) is synthesized through various chemical methods that involve the modification of the DOTA framework. The synthesis often utilizes functionalization techniques to enhance its properties for specific applications, such as conjugation to biomolecules for targeted imaging or therapeutic purposes.
HP-DO3A(3-) belongs to the class of bifunctional chelating agents (BFCAs) and is categorized under polyamino carboxylates. These compounds are recognized for their ability to coordinate with metal ions, which is essential for their function in medical imaging and radiotherapy.
The synthesis of HP-DO3A(3-) typically involves several key steps:
HP-DO3A(3-) features a macrocyclic structure with a tetraazacyclododecane core and three carboxylic acid groups. The hydroxypropyl group contributes to its solubility and stability in aqueous environments.
The molecular formula of HP-DO3A(3-) is C14H26N4O6, and its molecular weight is approximately 342.38 g/mol. The compound exhibits a high degree of symmetry and flexibility due to its cyclic structure.
HP-DO3A(3-) participates in various chemical reactions primarily involving metal ion coordination. The key reactions include:
The stability of the metal complexes formed with HP-DO3A(3-) can be assessed using relaxivity measurements in magnetic resonance imaging contexts, where the effectiveness of the contrast agent is determined by its ability to shorten T1 relaxation times in tissues .
The mechanism by which HP-DO3A(3-) functions as a contrast agent involves:
Studies indicate that modifications to the peripheral groups of HP-DO3A can significantly influence its relaxivity, enhancing its effectiveness as an MRI contrast agent .
HP-DO3A(3-) is a white crystalline solid at room temperature. It is soluble in water due to its polar functional groups.
The compound exhibits strong chelating properties due to the presence of multiple donor atoms (nitrogens and oxygens) capable of coordinating with metal ions. Its stability constant values indicate a high affinity for gadolinium(III) ions.
Relevant data includes:
HP-DO3A(3-) has several scientific uses:
Click chemistry, particularly copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the functionalization of HP-DO3A(3−) macrocycles. This approach enables efficient conjugation of targeting vectors, biomolecules, or solubility modifiers under mild aqueous conditions. The synthesis of ZD2-N3-Gd(HP-DO3A) exemplifies this strategy: An alkyne-modified ZD2 peptide (targeting EDB-fibronectin in aggressive tumors) reacts with an azide-functionalized Gd(HP-DO3A) complex using CuSO₄/sodium ascorbate catalysis at room temperature (pH 8–9). This yields a 1,4-disubstituted triazole-linked conjugate with 40% efficiency after purification, confirmed by MALDI-TOF (m/z 1443.73) and HPLC [8]. The triazole linker itself contributes advantageous properties:
Beyond peptides, click chemistry facilitates attachment of deoxycholic acid residues (e.g., Gd-HIBDO3A-DCA) to promote human serum albumin (HSA) binding. This leverages hydrophobic interactions for blood-pool retention, crucial for angiographic or tumor imaging [4] [2]. The technique’s efficiency permits rapid screening of HP-DO3A(3−) derivatives with variable peripheral groups to optimize relaxivity or targeting.
Table 1: Click Chemistry Applications in HP-DO3A(3−) Functionalization
Conjugate | Functional Group | Reaction Conditions | Application |
---|---|---|---|
ZD2-N3-Gd(HP-DO3A) | EDB-FN-targeting peptide | CuSO₄/ascorbate, RT, pH 8–9 | Prostate cancer MRI |
Gd-HIBDO3A-DCA | Deoxycholic acid | HATU/DIPEA coupling | Liver imaging/HSA binding |
Gd-HPADO3A-MP | Phosphonate/amide | McKenna deprotection/HPLC | Relaxivity modulation |
Catalyst selection critically impacts the efficiency and scalability of HP-DO3A(3−) functionalization. Two primary systems dominate:
CuSO₄/Ascorbate Systems: This cost-effective catalyst combination operates effectively in aqueous media under ambient conditions. In ZD2-N3-Gd(HP-DO3A) synthesis, it achieves full conversion within 24 hours at room temperature, eliminating the need for inert atmospheres or specialized ligands like TBTA (tris(benzyltriazolylmethyl)amine). Ascorbate reduces Cu(II) to active Cu(I) in situ, minimizing oxidative damage to sensitive biomolecules [8]. However, residual copper removal remains essential for biomedical applications, typically requiring chromatography or chelating resins.
Organometallic Catalysts: Palladium on carbon (Pd/C) proves vital in multi-step syntheses of modified HP-DO3A precursors. For example, hydrogenative deprotection of intermediates like tri-tert-butyl 2,2′,2′′-(10-(3-amino-2-hydroxy-2-methylpropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl) triacetate employs Pd/C under H₂ to cleave Z-groups (benzyloxycarbonyl) without affecting tert-butyl esters or the macrocycle. Similarly, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) facilitates amide couplings between HP-DO3A amines and carboxylate-bearing modifiers (e.g., deoxycholic acid), yielding protected conjugates before TFA deprotection [4] [1]. While more expensive, these catalysts offer precision in orthogonal functionalization steps incompatible with copper.
Relaxivity (r₁) of Gd(III)-HP-DO3A complexes depends significantly on molecular tumbling rates, governed by rotational correlation time (τR). Rigidifying the conjugate architecture directly enhances τR, translating to higher proton relaxation efficiency. A key study demonstrates this by comparing:
The rigid triazole linker in ZD2-N3-Gd(HP-DO3A) reduces molecular flexibility, increasing τ_R and yielding relaxivities of 5.53 mM⁻¹s⁻¹ (r₁) and 7.81 mM⁻¹s⁻¹ (r₂) at 7 T—surpassing both the PEGylated predecessor and clinical agents like Gd-HPDO3A (ProHance, ~4.0 mM⁻¹s⁻¹). This rigidity effect remains pronounced even at high magnetic fields, where conventional agents exhibit relaxivity drops [8].
Rigid spacers also benefit albumin-binding probes like Gd-HIBDO3A-DCA. Here, a methyl-modified HP-DO3A scaffold stabilizes the twisted square antiprismatic (TSAP) isomer (85% abundance), accelerating water exchange (τ_M = 53 ns). Combined with deoxycholic acid’s HSA affinity, this yields a 2-fold signal enhancement in murine tumors at half the standard dose (0.05 mmol/kg). Molecular dynamics simulations confirm that reduced linker flexibility minimizes "quenching" of relaxivity in the HSA-bound state [4] [2].
Polyethylene glycol (PEG) spacers traditionally improve solubility and biocompatibility but introduce detrimental flexibility in Gd(III) complexes. Data reveals stark relaxivity differences:
Table 2: Relaxivity Comparison of PEGylated vs. Non-PEGylated HP-DO3A Agents
Conjugate | Structure | r₁ (1.4 T) | r₁ (7 T) | Key Limitation |
---|---|---|---|---|
ZD2-Gd(HP-DO3A) | PEG spacer | <5.0* | <5.0* | High flexibility reduces τ_R |
ZD2-N3-Gd(HP-DO3A) | Triazole linker | 5.44 | 5.53 | Requires Cu removal |
Gd-HIBDO3A-DCA | Rigid cholane linker | 15.2** | 14.3** | HSA binding kinetics |
Gd-HPADO3A-MP | Phosphonamide | 7.4 | N/R | pH-sensitive relaxivity |
*Estimated from text; **Values at 1T for HSA-bound form [4] [8] [6]
PEGylated Agents: Exhibit up to 20% lower r₁ due to spacer-induced molecular motion, which shortens τ_R. While PEG enhances solubility, it dampens the relaxivity gains expected from molecular weight increases.
Non-PEGylated Alternatives:
Design Insight: Non-PEGylated constructs with rigid or polar linkers outperform PEGylated analogues in relaxivity and target specificity. This paradigm shift prioritizes molecular rigidity over hydrophilicity for next-generation agents.
CAS No.: 15751-45-8
CAS No.:
CAS No.:
CAS No.: